molecular formula C14H24N2O B5388026 (4-ALLYLPIPERAZINO)(CYCLOHEXYL)METHANONE

(4-ALLYLPIPERAZINO)(CYCLOHEXYL)METHANONE

Cat. No.: B5388026
M. Wt: 236.35 g/mol
InChI Key: SOKJWYUFMQDIAU-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(cyclohexyl)methanone is a chemical compound with the molecular formula C14H24N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylpiperazino)(cyclohexyl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazino)(cyclohexyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Allylpiperazino)(cyclohexyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Allylpiperazino)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, leading to inhibition or activation of specific pathways. The allyl group may also play a role in the compound’s activity by facilitating binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Allylpiperazino)(cyclohexyl)methanone is unique due to the presence of both an allyl group and a cyclohexyl group, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclohexyl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h2,13H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJWYUFMQDIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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